Boc-D-4-Pal-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYWDMKESUACOU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37535-58-3 | |

| Record name | Boc-3-(4-pyridyl)-D-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-4-Pyridylalanine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-4-pyridylalanine, specifically N-α-(tert-Butoxycarbonyl)-3-(4-pyridyl)-D-alanine, is a non-natural amino acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structure, incorporating a D-amino acid backbone, a Boc-protecting group, and a 4-pyridyl side chain, offers distinct advantages in the synthesis of peptides and peptidomimetics with tailored biological activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key applications of Boc-D-4-pyridylalanine, with a focus on its role in peptide synthesis and as a building block for therapeutics targeting the central nervous system. Detailed experimental protocols for its synthesis and incorporation into peptides are also presented.

Chemical Structure and Properties

Boc-D-4-pyridylalanine is a chiral compound with the D-configuration at the alpha-carbon. The structure is characterized by an alanine (B10760859) core where one of the beta-hydrogens is replaced by a 4-pyridyl group. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is crucial for its application in stepwise peptide synthesis.

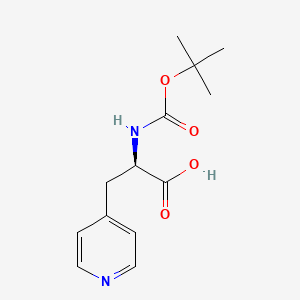

Chemical Structure:

Caption: Chemical structure of Boc-D-4-pyridylalanine.

Physicochemical Properties

The physicochemical properties of Boc-D-4-pyridylalanine are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 37535-58-3 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.3 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 226-232 °C | [1] |

| Optical Rotation | [α]D²⁰ = +5.5 ± 0.5º (c=1 in Acetic Acid) | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Solubility | Soluble in organic solvents such as DMF and DCM. | [2] |

| Storage | Store at 0-8 °C | [1] |

Experimental Protocols

Synthesis of Boc-D-3-(4-pyridyl)alanine

Step 1: Synthesis of 3-(4-pyridyl)-D-alanine

The synthesis of the parent amino acid can be achieved through various established methods for asymmetric synthesis, often starting from 4-pyridinecarboxaldehyde.

Step 2: Boc Protection of 3-(4-pyridyl)-D-alanine

The following is an adapted protocol based on the synthesis of similar Boc-protected amino acids.[3]

Materials:

-

3-(4-pyridyl)-D-alanine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl) or Citric acid

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(4-pyridyl)-D-alanine in a mixture of tert-butanol, water, and a solution of sodium hydroxide at 0°C.

-

To this cooled solution, add a solution of di-tert-butyl dicarbonate in tert-butanol dropwise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Remove the tert-butanol under reduced pressure.

-

Wash the aqueous residue with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0°C and acidify to a pH of approximately 3 with a cold solution of hydrochloric acid or citric acid.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Boc-D-3-(4-pyridyl)alanine.

-

The crude product can be further purified by recrystallization or column chromatography.

Incorporation of Boc-D-4-pyridylalanine into Peptides via Boc-SPPS

Boc-D-4-pyridylalanine is primarily used in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy.[4][5] The following is a generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-D-4-pyridylalanine

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)[6]

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Piperidine (for monitoring)

Caption: General workflow for Boc-SPPS.

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group.[4]

-

Washing: Wash the resin thoroughly with DCM to remove residual TFA.

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by treating the resin with a solution of 10% DIEA in DCM for 5-10 minutes.[5]

-

Washing: Wash the resin with DCM and then with DMF to prepare for the coupling step.

-

Coupling:

-

In a separate vessel, dissolve Boc-D-4-pyridylalanine (typically 3-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIEA (2 equivalents relative to the amino acid) to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Applications in Drug Development

The incorporation of Boc-D-4-pyridylalanine into peptide sequences is a strategic approach in drug design, primarily due to the properties conferred by the D-amino acid configuration and the pyridyl side chain.

-

Enhanced Stability: The D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide.[7]

-

Conformational Constraint: The presence of a D-amino acid can induce specific secondary structures, such as beta-turns, which can be crucial for receptor binding and biological activity.

-

Pharmacophore Mimicry: The 4-pyridyl group can act as a bioisostere for a phenyl group or serve as a hydrogen bond acceptor, potentially interacting with specific residues in a receptor binding pocket.[8]

-

Neurological Disorders: The pyridyl moiety is a common feature in many centrally active drugs. Its inclusion in peptides can facilitate interactions with neurotransmitter receptors and transporters.[1][9] Peptides containing this residue are being investigated for their potential in treating neurological disorders.[1]

Role in Signaling Pathways

While specific signaling pathways directly modulated by peptides containing Boc-D-4-pyridylalanine are not extensively documented, its structural features suggest potential interactions with G-protein coupled receptors (GPCRs), which are common targets for neuropeptides and their analogues.[10] The incorporation of this unnatural amino acid can lead to the development of selective agonists or antagonists for these receptors.

For instance, a synthetic peptide containing D-4-pyridylalanine could be designed to mimic an endogenous neuropeptide and bind to its corresponding GPCR. This binding event would initiate a downstream signaling cascade.

Caption: Hypothetical GPCR signaling pathway.

In this hypothetical pathway, the peptide acts as a ligand, and the D-4-pyridylalanine residue could play a critical role in the binding affinity and selectivity for the receptor. The subsequent activation of the G-protein and the modulation of an effector enzyme would lead to changes in the concentration of intracellular second messengers, ultimately resulting in a specific cellular response. The development of peptides with this residue aims to fine-tune this response for therapeutic benefit.

Conclusion

Boc-D-4-pyridylalanine is a valuable and versatile building block for the synthesis of novel peptides with enhanced stability and specific biological activities. Its application in drug discovery, particularly in the development of therapeutics for neurological disorders, highlights its potential to contribute to the next generation of peptide-based drugs. The experimental protocols provided in this guide offer a foundation for researchers to utilize this unique amino acid derivative in their synthetic endeavors. Further research into the specific receptor interactions and signaling pathways of peptides containing Boc-D-4-pyridylalanine will undoubtedly uncover new therapeutic opportunities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Peptides as receptor ligand drugs and their relationship to G-coupled signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Boc-D-4-Pal-OH in Modern Peptide Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unnatural amino acid, N-tert-butyloxycarbonyl-D-4-pyridylalanine (Boc-D-4-Pal-OH), has emerged as a critical building block in contemporary biochemistry and pharmaceutical development. Its unique structural features, particularly the D-configuration of its alpha-carbon and the presence of a pyridyl ring, offer significant advantages in the design of novel peptide therapeutics. This in-depth technical guide elucidates the core applications of this compound, with a primary focus on its role in solid-phase peptide synthesis (SPPS) for the development of potent and stable peptide drug candidates, most notably Gonadotropin-Releasing Hormone (GnRH) antagonists. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its incorporation into peptide chains, and an analysis of its impact on the biological activity of the resulting peptides.

Introduction

The strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry, enabling the enhancement of therapeutic properties such as biological activity, metabolic stability, and bioavailability. This compound, a derivative of alanine, is a prime example of such a building block. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in established peptide synthesis workflows, while the D-configuration provides resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based drugs. Furthermore, the pyridyl group in the side chain can engage in specific interactions with biological targets, such as receptors, potentially leading to improved binding affinity and efficacy.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes key data for this compound.

| Property | Value |

| Chemical Name | N-tert-butyloxycarbonyl-D-4-pyridylalanine |

| Synonyms | Boc-D-3-(4-pyridyl)alanine, Boc-D-4-pyridyl-Ala-OH |

| CAS Number | 37535-58-3 |

| Molecular Formula | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 266.29 g/mol |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in organic solvents such as DMF, DCM, and NMP. |

| Storage Conditions | Store at -20°C for long-term stability. |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is predominantly utilized in Boc-chemistry-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise assembly of a peptide chain on an insoluble resin support, facilitating the purification process by simple filtration and washing steps.

General Workflow of Boc-Based SPPS

The incorporation of this compound follows the standard iterative cycle of Boc-SPPS, which consists of deprotection, neutralization, coupling, and washing steps.

Detailed Experimental Protocol for Incorporation of this compound

This protocol outlines the manual incorporation of a single this compound residue into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Washing solvents (e.g., DMF, DCM, Isopropanol)

-

Nitrogen for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate with nitrogen bubbling for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution.

-

-

Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x) to remove residual TFA and by-products.

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (B49086) test.

-

-

Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).

The resin is now ready for the next deprotection and coupling cycle.

Application in Drug Development: GnRH Antagonists

A significant application of this compound is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists. The incorporation of D-amino acids at specific positions in the GnRH sequence is a well-established strategy to confer antagonistic properties and enhance metabolic stability. The pyridyl side chain of D-4-pyridylalanine can participate in crucial interactions within the GnRH receptor binding pocket, contributing to high binding affinity.

GnRH Receptor Signaling Pathway

GnRH antagonists function by competitively inhibiting the binding of endogenous GnRH to its receptor on pituitary gonadotrophs. This blockade prevents the activation of downstream signaling cascades that lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Quantitative Data on Biological Activity

While specific coupling yields for this compound can vary depending on the peptide sequence and synthesis conditions, the use of efficient coupling reagents generally leads to high incorporation rates, often exceeding 95%. The true measure of its utility lies in the biological activity of the final peptide. The table below presents representative data for a GnRH antagonist analog containing a D-pyridylalanine residue, demonstrating its high binding affinity.

| Peptide Analog | Receptor Binding Affinity (IC₅₀) |

| GnRH Antagonist with D-4-pyridylalanine at position 3 | ~1-10 nM |

Note: The specific IC₅₀ value can vary depending on the full peptide sequence and the assay conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex and biologically active peptides. Its application in Boc-based solid-phase peptide synthesis is well-established, particularly in the development of GnRH antagonists and other peptide therapeutics where enhanced stability and receptor interaction are desired. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their work. The continued exploration of peptides incorporating this and other unnatural amino acids holds significant promise for the future of peptide-based drug discovery.

An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-4-Pal-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-3-(4-pyridyl)alanine, commonly referred to as Boc-D-4-Pal-OH, is a non-natural amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development.[1] Its unique structural features, particularly the presence of a pyridyl ring on the side chain and the D-configuration of the alpha-carbon, make it a valuable building block for the synthesis of novel peptide-based therapeutics. This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for professionals in pharmaceutical research and development.

The incorporation of this compound into peptide sequences can impart desirable properties such as enhanced enzymatic stability, improved receptor binding affinity, and altered pharmacokinetic profiles.[1] The Boc (tert-butoxycarbonyl) protecting group on the alpha-amino group allows for its use in standard solid-phase and solution-phase peptide synthesis protocols. A notable application of this amino acid is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, which are utilized in the treatment of hormone-dependent diseases.[2]

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 37535-58-3 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| Melting Point | 226-232 °C | |

| Optical Rotation ([α]D²⁰) | +5.5 ± 0.5° (c=1 in Acetic Acid) | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of D-3-(4-pyridyl)alanine using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The following protocol is adapted from a similar procedure for the L-isomer.[4]

Experimental Protocol

Materials:

-

D-3-(4-pyridyl)alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl) or citric acid

-

Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Dissolution: Suspend D-3-(4-pyridyl)alanine in a mixture of dioxane and water.

-

Basification: Cool the suspension in an ice bath and add sodium carbonate portion-wise with stirring until the solution becomes basic.

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise to the cooled reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., dilute HCl or citric acid).

-

Extract the product into ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether) to obtain pure this compound.

-

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

| Analysis Technique | Expected Results |

| ¹H NMR | Predicted chemical shifts (δ, ppm) in a suitable deuterated solvent (e.g., DMSO-d₆):~8.5 (d, 2H, pyridyl-H), ~7.3 (d, 2H, pyridyl-H), ~4.1 (m, 1H, α-CH), ~3.0 (m, 2H, β-CH₂), ~1.3 (s, 9H, Boc-CH₃) |

| ¹³C NMR | Predicted chemical shifts (δ, ppm):~173 (C=O, carboxylic acid), ~155 (C=O, Boc), ~150 (pyridyl-C), ~148 (pyridyl-C), ~124 (pyridyl-CH), ~78 (quaternary C, Boc), ~55 (α-CH), ~37 (β-CH₂), ~28 (Boc-CH₃) |

| Mass Spectrometry (ESI-MS) | Expected m/z:[M+H]⁺ = 267.13[M+Na]⁺ = 289.11 |

| Infrared (IR) Spectroscopy | Expected characteristic peaks (cm⁻¹):~3300-2500 (O-H stretch, carboxylic acid), ~1710 (C=O stretch, carboxylic acid), ~1685 (C=O stretch, Boc), ~1600 (C=N stretch, pyridyl), ~1510 (N-H bend) |

Application in Drug Development: GnRH Antagonists

This compound is a key component in the synthesis of peptide-based GnRH antagonists. GnRH, a hypothalamic hormone, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate the production of sex hormones.[5][6] GnRH antagonists competitively block the GnRH receptor, leading to a rapid and reversible suppression of gonadotropin and sex hormone levels.[7][8][9] This mechanism of action is beneficial in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and uterine fibroids.[7]

GnRH Receptor Signaling Pathway and Antagonist Action

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[10][11] Binding of GnRH to its receptor activates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][12] These signaling events ultimately result in the synthesis and release of LH and FSH. GnRH antagonists, by competitively binding to the GnRH receptor, prevent the initiation of this signaling cascade.

Caption: Simplified GnRH receptor signaling pathway and the inhibitory action of GnRH antagonists.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of peptide-based therapeutics. Its incorporation can significantly enhance the pharmacological properties of peptides, as exemplified by its use in potent GnRH antagonists. The detailed protocols and characterization data provided in this guide are intended to support researchers in the synthesis and application of this important amino acid derivative in their drug discovery and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Boc-3-(3-pyridyl)-L-alanine | 117142-26-4 [chemicalbook.com]

- 4. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 5. What are GnRHR antagonists and how do they work? [synapse.patsnap.com]

- 6. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Gonadotropin-releasing_hormone_antagonist [bionity.com]

- 10. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. KEGG PATHWAY: map04912 [genome.jp]

A Technical Guide to Boc-D-4-Pal-OH: A Key Building Block for Peptide-Based Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Boc-D-4-pyridylalanine, commonly referred to as Boc-D-4-Pal-OH. This non-natural amino acid derivative is a critical component in the field of peptide chemistry, particularly in the development of potent and stable peptide-based drugs. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a pyridyl side chain, offers distinct advantages in solid-phase peptide synthesis (SPPS) and in modulating the biological activity of the final peptide.

Core Compound Data

A summary of the key quantitative and qualitative data for this compound is presented below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 37535-58-3 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | Soluble in DMSO (40 mg/mL), water, and alcohol. | [1][2] |

| Storage Conditions | Powder: -20°C for 1 year, or -80°C for 2 years. In solvent: -20°C for 1 month, or -80°C for 6 months. Should be stored sealed and away from moisture. | [1] |

Application in Drug Discovery: Targeting the GnRH Receptor

This compound is prominently used in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists. These synthetic peptides are designed to compete with the natural GnRH for binding to its receptor in the pituitary gland. By blocking the GnRH receptor, these antagonists inhibit the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses testosterone (B1683101) and estrogen production. This mechanism is pivotal in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids.

The incorporation of the D-isomer of 4-pyridylalanine enhances the enzymatic stability of the peptide, prolonging its half-life in vivo. The pyridyl side chain can also introduce new interactions within the receptor binding pocket, potentially increasing binding affinity and antagonist activity.

GnRH Receptor Signaling Pathway and Antagonist Action

The following diagram illustrates the signaling pathway of the GnRH receptor and the mechanism of action for a GnRH antagonist synthesized using this compound.

Caption: GnRH antagonist blocks the GnRH receptor, inhibiting hormone secretion.

Experimental Protocol: Incorporation of this compound via Boc-SPPS

The following is a generalized protocol for the manual solid-phase peptide synthesis (SPPS) using Boc chemistry to incorporate this compound into a peptide chain. This protocol is based on standard, widely used methodologies.

Materials:

-

Merrifield or PAM resin

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as coupling reagents

-

1-Hydroxybenzotriazole (HOBt) if using DCC

-

Isopropanol (IPA)

-

Reagents for Kaiser test

Procedure:

-

Resin Preparation and First Amino Acid Attachment:

-

Swell the chosen resin (e.g., Merrifield resin) in DCM in a reaction vessel for at least 1 hour.

-

Attach the C-terminal Boc-protected amino acid to the resin, typically using the cesium salt method for Merrifield resins to minimize racemization.

-

-

Peptide Chain Elongation (Single Coupling Cycle for this compound):

-

Boc Deprotection:

-

Wash the resin-bound peptide with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes (pre-wash).

-

Filter and add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes for complete Boc group removal.

-

Wash the resin with DCM (3x), IPA (2x), and then DCM again (3x) to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with DMF (3x).

-

Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

-

Wash the resin thoroughly with DMF (5x) to remove excess base.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents) and an activating agent (e.g., HOBt and DCC, or HBTU/HATU) in DMF.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours. Due to the nature of non-natural amino acids, a longer coupling time or a double coupling may be necessary.

-

-

Monitoring:

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines). If the test is positive, repeat the coupling step.

-

-

-

Repeat Elongation Cycle:

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Purification:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously, typically using a strong acid like liquid hydrogen fluoride (B91410) (HF) with appropriate scavengers.

-

The crude peptide is then precipitated, lyophilized, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Boc-SPPS Experimental Workflow

The diagram below outlines the key steps in a single cycle of Boc solid-phase peptide synthesis for the incorporation of an amino acid like this compound.

Caption: A single cycle of Boc-SPPS for amino acid incorporation.

This guide provides foundational knowledge for the effective use of this compound in research and drug development. For specific applications, optimization of the described protocols may be necessary. Always consult relevant literature and safety data sheets before commencing any experimental work.

References

An In-depth Technical Guide to the Solubility and Stability of Boc-D-4-Pal-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-tert-Butyloxycarbonyl-D-4-pyridylalanine (Boc-D-4-Pal-OH), a key building block in modern peptide synthesis and drug discovery. Understanding the physicochemical properties of this unnatural amino acid is critical for its effective handling, storage, and application in the development of novel therapeutics. This document summarizes known quantitative and qualitative data, presents detailed experimental protocols for its analysis, and provides a logical workflow for assessing its core characteristics.

Core Physicochemical Properties

This compound is a derivative of the natural amino acid alanine, incorporating a pyridyl group on the side chain and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This unique structure influences its solubility and stability, making it a valuable component for enhancing the aqueous solubility of peptides.[1][2]

Molecular Structure:

-

Molecular Formula: C₁₃H₁₈N₂O₄

-

Molecular Weight: 266.29 g/mol

Solubility Profile

The solubility of this compound is a critical parameter for its use in solution-phase peptide synthesis and for the preparation of stock solutions for various applications. The presence of the polar pyridyl and carboxylic acid groups, combined with the nonpolar Boc group, results in a versatile solubility profile.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Chemical Class | Solubility (mg/mL) | Molar Solubility (mM) | Conditions & Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 40 | 150.21 | Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility. | [4][5] |

Qualitative Solubility Information

Qualitative assessments indicate that this compound is soluble in water and alcohol, in addition to DMSO. The incorporation of pyridylalanine residues into peptides has been shown to enhance their overall aqueous solubility.[1][2]

Stability Profile

The stability of this compound is crucial for its long-term storage and for ensuring its integrity during experimental procedures. The primary points of potential degradation are the Boc group under acidic conditions and potential side chain modifications under harsh conditions.

Recommended Storage Conditions

The following table outlines the recommended storage conditions to maintain the stability of this compound in both solid and solution forms.

| Form | Storage Temperature | Duration | Notes | Source(s) |

| Powder | -20°C | 1 year | Sealed storage, away from moisture. | [3][4] |

| Powder | -80°C | 2 years | Sealed storage, away from moisture. | [3][4] |

| In Solvent | -20°C | 1 month | Sealed storage, away from moisture. | [3][4] |

| In Solvent | -80°C | 6 months | Sealed storage, away from moisture. | [3][4] |

Chemical Stability

The Boc protecting group is known to be stable under neutral and basic conditions but is labile to strong acids. Deprotection is typically achieved using acids such as trifluoroacetic acid (TFA). This characteristic is fundamental to its application in Boc-based solid-phase peptide synthesis.[6]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (pH-dependent)

This protocol describes a method for determining the solubility of this compound in aqueous buffers of varying pH.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer (pH 3, 4, 5)

-

Phosphate buffer (pH 6, 7, 8)

-

Borate buffer (pH 9, 10)

-

HPLC-grade water and acetonitrile

-

Calibrated pH meter

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials containing each of the different pH buffers.

-

Ensure there is undissolved solid remaining in each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the diluted samples onto a calibrated HPLC system.

-

Quantify the concentration of this compound by comparing the peak area to a standard curve.

-

-

Data Reporting:

-

Report the solubility in mg/mL and mM for each pH.

-

Protocol for Determining Stability under pH Stress

This protocol outlines a method to assess the stability of this compound at different pH values over time.

Materials:

-

This compound stock solution (in a suitable organic solvent like DMSO)

-

Hydrochloric acid (HCl) solutions (pH 1, 2)

-

Sodium hydroxide (B78521) (NaOH) solutions (pH 12, 13)

-

Phosphate buffer (pH 7.4)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in the different pH solutions.

-

Incubate the solutions at a controlled temperature (e.g., 37°C).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Neutralize the acidic and basic samples as needed.

-

Dilute the aliquots with the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Monitor the peak area of the parent compound and look for the appearance of any new peaks that may correspond to degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the assessment of the solubility and stability of a research compound like this compound.

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

This compound is a valuable amino acid derivative with a versatile solubility profile and predictable stability, making it a key component in peptide synthesis and drug development. While quantitative data is limited, the provided protocols offer a robust framework for its comprehensive characterization. A thorough understanding of its solubility and stability is paramount for its successful application in advancing therapeutic research.

References

The Critical Role of Stereochemistry: A Comparative Analysis of Boc-D-4-Pal-OH and its L-Isomer in Biological Activity

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based drug discovery, the chirality of unnatural amino acids is a pivotal determinant of biological efficacy. This technical guide provides an in-depth analysis of the comparative biological activity of N-α-Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) and its enantiomer, N-α-Boc-L-4-pyridylalanine (Boc-L-4-Pal-OH). Through an examination of their roles in the context of Gonadotropin-Releasing Hormone (GnRH) antagonists, this paper underscores the profound impact of stereochemistry on receptor binding and subsequent signal transduction.

Executive Summary

The incorporation of unnatural amino acids into peptide therapeutics is a widely adopted strategy to enhance potency, stability, and pharmacokinetic profiles. Among these, pyridylalanine derivatives have garnered significant interest. This guide focuses on the stereoisomers of 4-pyridylalanine, specifically the D- and L-forms, and their influence on the biological activity of GnRH antagonists. Evidence from structure-activity relationship (SAR) studies of GnRH antagonists strongly indicates a preference for the D-isomeric form of pyridylalanine at specific positions within the peptide sequence for potent antagonist activity. This preference is attributed to the D-isomer's ability to confer a conformation that is more favorable for receptor binding and to provide resistance against enzymatic degradation.

Comparative Biological Activity: D-Isomer vs. L-Isomer

While direct comparative studies on peptides solely differing by the presence of this compound versus Boc-L-4-Pal-OH are not extensively available in public literature, compelling data from closely related analogs of the GnRH antagonist degarelix (B1662521) provide critical insights. In these studies, the stereochemistry at position 3, where a pyridylalanine derivative is incorporated, has been shown to be a decisive factor for antagonist potency.

One pivotal study synthesized two analogs of degarelix, incorporating the D- and L-isomers of 3-(2-methoxy-5-pyridyl)-alanine at position 3. The in vitro ability of these analogs to antagonize the human GnRH receptor was evaluated. The results, summarized in the table below, demonstrate a significant disparity in potency between the two stereoisomers.

| Compound | Stereoisomer at Position 3 | In Vitro GnRH Antagonist Activity (IC50) |

| Degarelix Analog 1 | D-2-OMe-5Pal | 5.22 nM |

| Degarelix Analog 2 | L-2-OMe-5Pal | 36.95 nM |

Data adapted from a study on degarelix analogs.[1]

The analog containing the D-isomer exhibited potent antagonist activity with an IC50 value of 5.22 nM.[1] In stark contrast, the analog with the L-isomer showed a nearly seven-fold decrease in potency, with an IC50 of 36.95 nM.[1] This substantial difference highlights that the spatial arrangement of the pyridyl group, dictated by the D-configuration at the alpha-carbon, is crucial for optimal interaction with the GnRH receptor binding pocket.

Further research on GnRH antagonists has also indicated that among the D-isomers of pyridylalanine, D-3-Pal is often superior to D-2-Pal and D-4-Pal when substituted at position 3, suggesting that both the stereochemistry and the position of the nitrogen atom in the pyridine (B92270) ring are critical for maximizing biological activity.[2] The D-configuration is thought to enhance resistance to enzymatic degradation, a common challenge in peptide drug development.[3]

Signaling Pathways and Mechanism of Action

GnRH antagonists exert their effect by competitively blocking the GnRH receptor in the anterior pituitary gland.[4] This action prevents the endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] The suppression of these gonadotropins, in turn, reduces the production of sex hormones like testosterone (B1683101) and estrogen.[4]

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[5] Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] GnRH antagonists, by preventing the initial binding of GnRH, inhibit this entire signaling cascade.

References

- 1. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonists of the luteinizing hormone releasing hormone with pyridyl-alanines which completely inhibit ovulation at nanogram dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Incorporation of the Unnatural Amino Acid Boc-D-4-Pyridylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unnatural amino acid Boc-D-4-pyridylalanine, its properties, and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing unnatural amino acids to enhance the therapeutic properties of peptides.

Introduction to Boc-D-4-Pyridylalanine

Boc-D-4-pyridylalanine is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a 4-pyridyl moiety on the side chain, offers unique properties for peptide design. The D-configuration at the alpha-carbon provides resistance to enzymatic degradation, a crucial attribute for enhancing the in vivo stability and half-life of peptide-based therapeutics. The pyridyl ring introduces a basic, aromatic functionality that can engage in specific interactions with biological targets, such as G-protein coupled receptors (GPCRs), potentially modulating receptor binding affinity and signaling.

The incorporation of Boc-D-4-pyridylalanine into peptide sequences is a strategic approach to improve their pharmacokinetic and pharmacodynamic profiles. It is particularly valuable in the design of peptide antagonists, such as those targeting the Gonadotropin-Releasing Hormone (GnRH) receptor.

Physicochemical Properties of Boc-D-4-Pyridylalanine

A summary of the key physicochemical properties of Boc-D-4-pyridylalanine is presented in Table 1. This data is essential for planning its use in peptide synthesis, including dissolution in appropriate solvents and understanding its contribution to the overall properties of the final peptide.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [Generic supplier data] |

| Molecular Weight | 266.29 g/mol | [Generic supplier data] |

| Appearance | White to off-white powder | [Generic supplier data] |

| Solubility | Soluble in DMF, DMSO | [General knowledge] |

| Boc Group | tert-butyloxycarbonyl | [General knowledge] |

| Chirality | D-configuration | [General knowledge] |

| Side Chain | 4-pyridyl | [General knowledge] |

Table 1: Physicochemical Properties of Boc-D-4-Pyridylalanine. This table summarizes the fundamental physicochemical properties of the unnatural amino acid.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-4-Pyridylalanine

The incorporation of Boc-D-4-pyridylalanine into a peptide sequence is achieved using standard Boc-chemistry solid-phase peptide synthesis (SPPS). The general workflow for a single coupling cycle is depicted in the following diagram.

Figure 1: General Workflow of a Single Amino Acid Coupling Cycle in Boc-SPPS. This diagram illustrates the sequential steps of deprotection, neutralization, coupling, and washing that are repeated for each amino acid addition.

Experimental Protocols

Detailed methodologies for the key steps in the incorporation of Boc-D-4-pyridylalanine are provided below. It is important to note that while general protocols for Boc-SPPS are well-established, the optimal conditions for the coupling of a specific unnatural amino acid may require some optimization.

-

Select a suitable solid support, such as Merrifield or PAM resin, with an appropriate substitution level (e.g., 0.5-1.0 mmol/g).

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes at room temperature with gentle agitation.

-

Wash the resin with dimethylformamide (DMF) (3 x 10 mL/g of resin).

-

To the swollen and washed resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL/g of resin).

-

Agitate the mixture for 5 minutes (pre-wash).

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (B130326) (IPA) (2x), and DMF (3x) to remove residual acid.

-

To the deprotected resin, add a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF (10 mL/g of resin).

-

Agitate for 5-10 minutes.

-

Drain the neutralization solution and wash the resin with DMF (3x).

The following is a representative protocol for the coupling of Boc-D-4-pyridylalanine using HBTU as the activating agent. Similar protocols can be employed with other coupling reagents such as DIC/HOBt.

-

In a separate vessel, dissolve Boc-D-4-pyridylalanine (3.0 equivalents relative to the resin substitution) and 1-Hydroxybenzotriazole (HOBt) (3.0 equivalents) in DMF.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

-

Alternatively, for HBTU coupling, dissolve Boc-D-4-pyridylalanine (3.0 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIEA (6.0 equivalents) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the neutralized resin-bound peptide.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

-

Upon completion, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Quantitative Data on Coupling Efficiency

| Coupling Reagent | Typical Coupling Efficiency | Typical Reaction Time (hours) | Key Considerations |

| DIC/HOBt | >99% | 1-4 | Widely used, cost-effective. |

| HBTU/DIEA | >99% | 0.5-2 | Fast and efficient, common in automated synthesizers. |

| HATU/DIEA | >99.5% | 0.25-1 | Highly reactive, suitable for difficult couplings. |

| PyBOP/DIEA | >99% | 0.5-2 | Reduces risk of guanidinylation side products. |

Table 2: Comparative Performance of Common Coupling Reagents in Boc-SPPS. This table presents a generalized comparison of coupling efficiencies and reaction times for commonly used reagents.

Cleavage and Purification

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin support using a strong acid cocktail. A common cleavage cocktail for Boc-SPPS is anhydrous hydrogen fluoride (B91410) (HF) with scavengers such as anisole (B1667542) or p-cresol.

-

The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether.

-

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Application in Drug Discovery: Targeting the GnRH Receptor

The incorporation of D-4-pyridylalanine is a key strategy in the design of potent and long-acting antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. GnRH antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids. By competitively blocking the GnRH receptor in the pituitary gland, these antagonists inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of sex steroids.

GnRH Receptor Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family. Upon binding of the endogenous ligand GnRH, the receptor activates multiple intracellular signaling pathways, primarily through the Gq/11 and Gs proteins. The following diagram illustrates the key signaling cascades initiated by GnRH receptor activation. A GnRH antagonist containing D-4-pyridylalanine would bind to the receptor and prevent the initiation of these downstream signals.

Figure 2: Simplified GnRH Receptor Signaling Pathway. This diagram illustrates the major signaling cascades activated upon GnRH binding to its receptor, leading to the transcription of gonadotropin subunits.

Conclusion

The incorporation of Boc-D-4-pyridylalanine represents a valuable strategy in modern peptide drug design. Its unique structural features can impart enhanced stability and modulate biological activity, making it a powerful tool for the development of novel peptide therapeutics. This technical guide has provided an overview of its properties, detailed experimental considerations for its incorporation via Boc-SPPS, and highlighted its application in the context of GnRH receptor antagonism. While specific quantitative data for this particular unnatural amino acid requires further investigation from proprietary or specific research contexts, the provided protocols and comparative data serve as a strong foundation for its successful implementation in research and development settings.

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of synthesizing a target peptide. While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained widespread adoption, the tert-butyloxycarbonyl (Boc) protecting group remains a powerful and relevant tool, particularly for the synthesis of long, complex, or aggregation-prone peptides.[][2] This technical guide provides an in-depth exploration of the Boc protecting group in solid-phase peptide synthesis (SPPS), detailing its chemistry, experimental protocols, and strategic advantages.

The Chemistry of the Boc Protecting Group

The Boc group is a cornerstone of the original Merrifield solid-phase peptide synthesis, a technology that revolutionized the field and earned Bruce Merrifield the Nobel Prize in 1984.[3][4] It functions as a temporary protecting group for the α-amino group of amino acids. The core principle of Boc-SPPS lies in a system of graduated acid lability, where the Nα-Boc group is removed by a moderately strong acid, while the more robust side-chain protecting groups and the peptide-resin linkage require a much stronger acid for cleavage.[4][5]

Protection: The α-amino group of an amino acid is protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[6][7] The mechanism involves a nucleophilic attack of the amine on the anhydride, resulting in a stable carbamate.[8]

Deprotection: The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (B109758) (DCM).[6][9] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide and the free amine.[8][10] This acid-catalyzed deprotection leaves the N-terminus as a TFA salt, which requires a neutralization step before the next coupling reaction.[5][11]

A potential complication of Boc deprotection is the reactivity of the intermediate tert-butyl cation, which can lead to the alkylation of nucleophilic side chains, such as those of tryptophan, cysteine, and methionine.[6][8][12] To prevent these side reactions, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the deprotection solution.[12]

The Boc-SPPS Workflow

The iterative cycle of Boc solid-phase peptide synthesis involves a series of key steps performed on a solid support, typically a polystyrene-based resin like Merrifield or PAM resin.[3][9]

A generalized workflow for a single coupling cycle in Boc-SPPS is as follows:

-

Resin Swelling: The resin is swollen in a suitable solvent, such as dichloromethane (DCM).[3]

-

Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed with a solution of TFA in DCM.[6][9]

-

Washing: The resin is thoroughly washed to remove excess TFA and byproducts.

-

Neutralization: The protonated N-terminus is neutralized with a base, typically diisopropylethylamine (DIEA), to generate the free amine necessary for coupling.[11]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the growing peptide chain.[6]

-

Washing: The resin is washed to remove excess reagents and byproducts, preparing it for the next cycle.[3]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[2][13]

Experimental Protocols

The following are generalized protocols for the key steps in Boc-SPPS. It is important to note that optimization of reaction times, reagent equivalents, and washing procedures may be necessary depending on the specific peptide sequence and resin.

Boc Deprotection

-

Swell the peptide-resin in DCM (10 mL/g of resin).

-

Treat the resin with a 25-50% solution of TFA in DCM for 5 minutes (pre-wash).[9]

-

Drain the solvent and add a fresh solution of 25-50% TFA in DCM.

-

Agitate the mixture for 20-30 minutes at room temperature.[9]

-

Filter the resin and wash thoroughly with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).[9]

Note: For peptides containing sensitive residues like Cys, Met, or Trp, the addition of a scavenger (e.g., 0.5% DTE) to the TFA solution is recommended.[9]

Neutralization

-

Wash the deprotected peptide-resin with DCM (2x).

-

Treat the resin with a 5-10% solution of DIEA in DCM for 2-5 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

An alternative is "in situ" neutralization, where the neutralization and coupling steps are combined. This can be particularly advantageous for difficult sequences prone to aggregation.[11][14]

Amino Acid Coupling

Using Carbodiimides (e.g., DIC/HOBt):

-

In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (3-4 equivalents) in DMF.

-

Add diisopropylcarbodiimide (DIC) (3-4 equivalents) to the amino acid solution to pre-activate it.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.

-

Once the reaction is complete, filter the resin and wash thoroughly with DMF and DCM.[15]

Using Uronium/Phosphonium Reagents (e.g., HBTU/HATU):

-

In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents), the coupling reagent (e.g., HBTU; 3-4 equivalents), and HOBt (if applicable) in DMF.

-

Add DIEA (6-8 equivalents) to the amino acid solution for activation.

-

Immediately add the activated solution to the neutralized peptide-resin.

-

Agitate the mixture for 15-60 minutes at room temperature.

-

Monitor the reaction completion using the ninhydrin test.

-

Once the reaction is complete, filter the resin and wash thoroughly with DMF and DCM.[15]

Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous hydrogen fluoride is extremely hazardous and requires specialized equipment and safety precautions.

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., anisole).

-

Cool the reaction vessel in a dry ice/methanol bath.

-

Distill anhydrous HF into the vessel (approximately 10 mL/g of resin).

-

Stir the mixture at 0°C for 45-60 minutes.

-

Evaporate the HF under vacuum.

-

Suspend the cleaved peptide and resin in cold diethyl ether and wash thoroughly.

-

Filter the resin and extract the peptide with a suitable solvent (e.g., aqueous acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide.[9]

Data Presentation: Boc vs. Fmoc Strategies

The choice between Boc and Fmoc-SPPS is a critical consideration in peptide synthesis. The following table summarizes the key differences and performance metrics of each strategy.[2][3][16]

| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |

| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA)[2] | Base (e.g., 20% Piperidine in DMF)[2] |

| Side-Chain Protection | Benzyl-based (Bzl) groups[2] | tert-Butyl-based (tBu) groups[2] |

| Cleavage from Resin | Strong acid (e.g., HF, TFMSA)[2] | Strong acid (e.g., TFA)[2] |

| Orthogonality | Quasi-orthogonal (both Boc and Bzl are acid-labile, but require different acid strengths)[17] | Truly orthogonal (Fmoc is base-labile, tBu is acid-labile)[2] |

| Primary Advantage | Effective for long or aggregation-prone sequences; lower cost of reagents.[][2] | Milder deprotection conditions, compatibility with acid-sensitive modifications, ease of automation.[2] |

| Primary Disadvantage | Harsh and hazardous cleavage conditions (HF); repeated acid treatment can degrade sensitive residues.[2] | Base-catalyzed side reactions (e.g., aspartimide formation); aggregation can be more problematic. |

Mandatory Visualizations

Boc Protection and Deprotection Mechanism

Caption: Mechanism of Boc protection and acid-catalyzed deprotection.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

Decision Framework: Boc vs. Fmoc Strategy

References

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. csbio.com [csbio.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. chempep.com [chempep.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. peptide.com [peptide.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. biosynth.com [biosynth.com]

An In-depth Technical Guide to Boc-D-4-Pal-OH Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptide-based therapeutics represent a rapidly expanding class of pharmaceuticals, prized for their high specificity and potency. However, native peptides often suffer from significant liabilities, including poor metabolic stability, low aqueous solubility, and a propensity for aggregation. The strategic incorporation of unnatural amino acids is a cornerstone of medicinal chemistry aimed at overcoming these challenges. Among these valuable building blocks is Boc-D-3-(4-pyridyl)alanine (Boc-D-4-Pal-OH) , a protected form of a D-amino acid featuring a pyridine (B92270) ring.

This technical guide provides a comprehensive overview of the synthesis, incorporation, and medicinal chemistry applications of this compound. We will explore the physicochemical rationale for its use, present a case study on its successful application in enhancing the properties of glucagon (B607659) analogues, provide detailed experimental protocols, and discuss its broader potential in drug development.

Physicochemical Properties and Rationale for Use

The utility of this compound in peptide design stems from the unique combination of its three core components: the Boc-protecting group, the D-alpha-carbon configuration, and the 4-pyridyl side chain.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the alpha-amino group during peptide synthesis, preventing unwanted side reactions. It is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), which are orthogonal to the base-labile Fmoc protecting group strategy, offering flexibility in synthetic design.

-

D-Configuration: The D-configuration of the alpha-carbon confers significant resistance to proteolytic degradation by endogenous peptidases and proteases, which are stereospecific for L-amino acids. This modification can dramatically increase the in vivo half-life of a peptide therapeutic.[1]

-

4-Pyridyl Side Chain: The 4-pyridylalanine (4-Pal) side chain is the key to its functional applications. Unlike the hydrophobic phenyl ring of phenylalanine, the pyridine ring possesses a nitrogen atom that acts as a hydrogen bond acceptor and can be protonated at physiological pH.[2] This modification imparts several desirable properties:

-

Enhanced Hydrophilicity: The polar nature of the pyridine ring significantly increases the aqueous solubility of peptides, mitigating issues with aggregation and improving formulation suitability.[2][3][4]

-

Modulated Receptor Binding: The ability to form hydrogen bonds or salt bridges can introduce new, favorable interactions within a receptor binding pocket, potentially enhancing affinity and selectivity.

-

Versatile Chemical Handle: The pyridine nitrogen offers a site for late-stage functionalization, such as N-alkylation, allowing for the chemoselective conjugation of other molecules like imaging agents, toxins, or pharmacokinetic modifiers.[5]

-

Case Study: Enhancing the Properties of Glucagon Analogues

Glucagon is a 29-amino acid peptide hormone critical for regulating blood glucose levels. Its therapeutic use is hampered by extremely poor solubility and a high tendency to form amyloid-like fibrils in aqueous solutions at neutral pH.[2][3][4]

In a landmark study, researchers sought to improve these biophysical properties by substituting key hydrophobic amino acids with the more hydrophilic 4-pyridylalanine.[3][4] The rationale was that the introduction of 4-Pal would disrupt the hydrophobic patches responsible for aggregation while maintaining the structural integrity required for biological activity.

Data Presentation

The following table summarizes the comparative data for native glucagon and a representative analogue where hydrophobic residues (e.g., at positions 6, 10, and 13) were replaced with pyridylalanine.

| Parameter | Native Glucagon | Glucagon Analogue (e.g., [4-Pal6,10,13, Aib16]Gcg) | Rationale for Improvement |

| Solubility at pH 7.4 | < 0.1 mg/mL | > 5.0 mg/mL | The polar pyridine ring disrupts hydrophobic aggregation and increases interaction with water. |

| Aggregation Propensity | High (forms fibrils rapidly) | Low (remains monomeric) | Substitution of aggregation-prone aromatic residues with the more hydrophilic 4-Pal. |

| In Vitro Potency (cAMP) | 100% (Reference) | ~85-95% | Minimal impact on receptor binding, indicating 4-Pal is a well-tolerated substitution. |

| In Vivo Efficacy | Comparable | Comparable | The analogue effectively reverses insulin-induced hypoglycemia, demonstrating retained biological function.[3][4] |

This table is a representative summary based on published findings.[2][3][4] Exact values may vary based on specific analogue sequence and experimental conditions.

Signaling Pathway

Glucagon exerts its effect by binding to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR) primarily located in the liver. This initiates a signaling cascade that results in increased intracellular cyclic AMP (cAMP) and subsequent glucose production.

Experimental Protocols

The incorporation of this compound into a peptide sequence is achieved using standard Boc-based solid-phase peptide synthesis (SPPS).

General Workflow for Boc-SPPS

The following diagram illustrates the iterative cycle of Boc-SPPS.

Detailed Protocol for Incorporation of this compound

This protocol is a representative example for manual solid-phase synthesis on a 0.1 mmol scale.

-

Resin Preparation:

-

Start with a suitable resin for Boc chemistry (e.g., PAM resin) pre-loaded with the C-terminal amino acid.

-

Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.

-

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 40% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 2 minutes, drain, and repeat with fresh TFA/DCM solution for 20 minutes.

-

Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (1x), and dimethylformamide (DMF) (3x).

-

-

Neutralization:

-

Add a solution of 10% diisopropylethylamine (DIEA) in DMF to the resin.

-

Agitate for 5 minutes and drain. Repeat once.

-

Wash the resin with DMF (3x).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling Reaction:

-

In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in a minimal amount of DMF.

-

Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 2 minutes.

-

Add the activated amino acid solution to the resin-bound peptide.

-

Agitate at room temperature for 1-2 hours.

-

Perform a Kaiser test to monitor reaction completion. If the test is positive, extend the coupling time or recouple.

-

-

Washing:

-

Once coupling is complete (Kaiser test is negative), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Cycle Repetition:

-

Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled, wash the resin with DCM and dry it under a vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, p-cresol).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique 4-pyridyl side chain provides a rational means to enhance the aqueous solubility and reduce the aggregation propensity of peptide therapeutics, as successfully demonstrated in the optimization of glucagon analogues. Furthermore, its D-configuration imparts crucial resistance to enzymatic degradation, extending the peptide's in vivo lifetime. As the demand for sophisticated peptide drugs continues to grow, the strategic application of unnatural amino acids like this compound will remain an essential tool for developing next-generation therapeutics with optimized efficacy, safety, and formulation characteristics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Pyridylalanine Derivatives: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide and small molecule scaffolds represents a pivotal strategy in modern drug discovery. Among these, pyridylalanine derivatives have emerged as a particularly promising class of compounds, offering unique structural and electronic properties that can enhance therapeutic efficacy, improve pharmacokinetic profiles, and unlock novel mechanisms of action. This technical guide provides an in-depth exploration of the discovery and development of pyridylalanine derivatives, with a focus on their synthesis, biological activities, and the underlying signaling pathways they modulate.

Synthesis of Key Pyridylalanine Derivatives

The synthesis of pyridylalanine derivatives is a critical first step in their development as therapeutic agents. The methodologies employed are diverse and tailored to the specific isomer and desired protecting groups.

Synthesis of Fmoc-D-3-(3-pyridyl)-alanine

A widely used building block in solid-phase peptide synthesis, Fmoc-D-3-(3-pyridyl)-alanine, can be synthesized from 3-(3-pyridyl)-DL-alanine. The process involves enzymatic resolution to isolate the D-isomer, followed by Fmoc protection.

Experimental Protocol: Synthesis of 3-(3-pyridyl)-DL-alanine

A common route to β-(3-pyridyl)-DL-alanine is through a diethyl acetamidomalonate condensation with 3-(chloromethyl)pyridine (B1204626).[1][2]

-

Condensation: Diethyl acetamidomalonate is reacted with 3-(chloromethyl)pyridine hydrochloride in the presence of a base, such as sodium ethoxide in ethanol. The mixture is refluxed to facilitate the condensation reaction.

-